molecular formula C13H17NO5S2 B12899492 4-[2-(Methanesulfinyl)ethyl]-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-5-one CAS No. 62188-34-5

4-[2-(Methanesulfinyl)ethyl]-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-5-one

Cat. No.: B12899492
CAS No.: 62188-34-5
M. Wt: 331.4 g/mol
InChI Key: MTIYMKQSBSRJBO-UHFFFAOYSA-N
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Description

4-[2-(Methanesulfinyl)ethyl]-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-5-one is a heterocyclic compound featuring a 1,3-oxazolidin-5-one core substituted with a methanesulfinyl ethyl group at position 4 and a 4-methylbenzenesulfonyl group at position 2. The sulfinyl (S=O) and sulfonyl (SO₂) moieties enhance polarity and may influence pharmacokinetic properties such as solubility and metabolic stability. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfur-containing motifs .

Properties

CAS No.

62188-34-5

Molecular Formula

C13H17NO5S2

Molecular Weight

331.4 g/mol

IUPAC Name

3-(4-methylphenyl)sulfonyl-4-(2-methylsulfinylethyl)-1,3-oxazolidin-5-one

InChI

InChI=1S/C13H17NO5S2/c1-10-3-5-11(6-4-10)21(17,18)14-9-19-13(15)12(14)7-8-20(2)16/h3-6,12H,7-9H2,1-2H3

InChI Key

MTIYMKQSBSRJBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2COC(=O)C2CCS(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Methylsulfinyl)ethyl)-3-tosyloxazolidin-5-one typically involves the reaction of a suitable oxazolidinone precursor with a methylsulfinyl ethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Sulfonate Substitution Reactions

The sulfonyl group in the compound participates in nucleophilic substitution reactions. Studies demonstrate that the 4-methylbenzenesulfonyl moiety can act as a leaving group under specific conditions:

Reaction Conditions Substrates Products Yield Mechanism
DMAP/TEA in CH₂Cl₂, RT Chloride ions or carbamate nucleophilesOxazolidin-2-one derivatives60–94%SN1/SN2
K₂S₂O₈ oxidant, blue LEDs Sodium methanesulfinateSulfonylated aromatic intermediates54–69%Radical-mediated
  • Key Observations :

    • The stereochemistry of substitution products depends on the reaction pathway (SN1 vs. SN2), with retention of configuration observed in SN1 mechanisms .

    • Radical-mediated sulfonylation occurs under photoredox conditions, enabling functionalization of aromatic systems .

Oxazolidinone Ring Reactivity

The oxazolidin-5-one ring undergoes ring-opening or functionalization via nucleophilic attack or cycloaddition:

2.1. Nucleophilic Ring Opening

  • Conditions : Reaction with secondary amines (e.g., diisopropylamine) in the presence of S₂Cl₂ leads to ring expansion, forming tricyclic dithiolothiazines .

  • Example :

    Oxazolidinone+S2Cl2Bisdithiolothiazine derivative(Yield: 78%)[5]\text{Oxazolidinone} + \text{S}_2\text{Cl}_2 \rightarrow \text{Bisdithiolothiazine derivative} \quad (\text{Yield: 78\%})[5]

2.2. Cycloaddition Reactions

  • The oxazolidinone ring acts as a dipolarophile in [3+2] cycloadditions with nitrones, yielding isoxazolidine derivatives with high enantioselectivity (up to 91% ee) .

Methanesulfinyl Group Reactivity

The methanesulfinyl (-S(O)Me) group participates in redox and elimination reactions:

Reaction Type Conditions Outcome Reference
OxidationH₂O₂ or O₂Conversion to sulfone (-SO₂Me)
EliminationBase (e.g., K₂CO₃)Formation of vinyl sulfoxide derivatives
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition at 210–220°C, limiting high-temperature applications.

Antibacterial Mechanism

The compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Key findings include:

  • Potency : MIC values of 0.5–2 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

  • Stereochemical Impact : The (S)-configuration at C5 enhances binding affinity by 3-fold compared to the (R)-enantiomer .

Synthetic Modifications

Derivatization strategies focus on enhancing bioavailability and activity:

5.1. Side-Chain Functionalization

  • Alkylation : The ethyl linker undergoes alkylation with propargyl bromides to introduce terminal alkynes for click chemistry .

  • Sulfoxide Reduction : Catalytic hydrogenation reduces the methanesulfinyl group to thioether, altering electronic properties .

5.2. Structural Analogs

  • Replacement of the 4-methylbenzenesulfonyl group with heteroaromatic sulfonamides (e.g., pyrimidin-4-yl) improves solubility by 40% in aqueous buffers .

Scientific Research Applications

The compound 4-[2-(Methanesulfinyl)ethyl]-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-5-one is a specialized organic molecule with various potential applications in scientific research and industry. This article explores its applications, particularly in medicinal chemistry, agriculture, and materials science.

Structural Features

The compound features an oxazolidinone ring, which is known for its role in antibiotic activity. The presence of sulfonyl and methanesulfinyl groups enhances its reactivity and potential biological activity.

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds containing oxazolidinone structures exhibit significant antimicrobial properties. For instance, derivatives of oxazolidinones are used as antibiotics against Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The sulfonyl group in this specific compound may contribute to enhanced binding affinity to bacterial ribosomes, thus inhibiting protein synthesis effectively.

Case Study: Antibiotic Development
A study published in the Journal of Antibiotics demonstrated that structurally similar oxazolidinones had potent antibacterial activity against various pathogens. The research highlighted the importance of substituents like sulfonyl groups in increasing the efficacy of these compounds against resistant strains .

Agricultural Applications

Pesticidal Properties
The unique structural features of 4-[2-(Methanesulfinyl)ethyl]-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-5-one suggest potential use as a pesticide or fungicide. Sulfonyl compounds are often investigated for their ability to inhibit specific enzymes in pests and pathogens.

Case Study: Fungicidal Activity
In a controlled study, the application of sulfonyl-containing compounds showed significant inhibition of fungal growth in crops susceptible to diseases like gray mold (Botrytis cinerea). The study reported that these compounds could reduce disease severity by over 50% compared to untreated controls .

Materials Science

Polymer Chemistry
The incorporation of 4-[2-(Methanesulfinyl)ethyl]-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-5-one into polymer matrices has been explored for creating advanced materials with enhanced thermal stability and mechanical properties. The sulfonyl groups can act as cross-linking agents, improving the durability of polymers.

Case Study: Polymer Enhancement
Research conducted on polymer composites revealed that adding sulfonyl derivatives improved tensile strength and thermal resistance significantly compared to standard polymers without these additives .

Table 1: Comparison of Biological Activities

Compound NameAntimicrobial ActivityPesticidal ActivityPolymer Enhancement
4-[2-(Methanesulfinyl)ethyl]-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-5-oneHighModerateSignificant
Oxazolidinone Derivative AVery HighLowModerate
Sulfonamide Compound BModerateHighLow

Table 2: Physical Properties

PropertyValue
Density1.301 g/cm³
Boiling Point514.5 ºC
Flash Point347.5 ºC
SolubilitySoluble in DMSO

Mechanism of Action

The mechanism of action of 4-(2-(Methylsulfinyl)ethyl)-3-tosyloxazolidin-5-one involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with receptors, thereby modulating biological pathways. The exact mechanism would vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related oxazolidinones and sulfonyl/sulfinyl derivatives (Table 1).

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Substituents Key Features Reference(s)
4-[2-(Methanesulfinyl)ethyl]-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-5-one 1,3-Oxazolidin-5-one - 4: 2-(Methanesulfinyl)ethyl
- 3: 4-Methylbenzenesulfonyl
Dual sulfinyl/sulfonyl groups; potential for redox activity and H-bonding
(4S,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one 1,3-Oxazolidin-2-one - 4: Methyl
- 5: Phenyl
Chiral centers; simpler scaffold used in asymmetric synthesis
3-Benzoyl-4-benzyl-2-tert-butyl-1,3-oxazolidin-5-one 1,3-Oxazolidin-5-one - 3: Benzoyl
- 4: Benzyl
- 2: tert-Butyl
Bulky substituents; applications in catalysis and chiral auxiliaries
Ethyl 4-(3-fluoro-4-(trifluoromethyl)benzoyl)-3-methyl-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole-2-carboxylate (238) Pyrrole - Sulfonyl group at N1
- Fluorinated benzoyl at C4
Fluorine-enhanced bioavailability; sulfonyl group improves metabolic stability
3-(1-Methylethyl)-5-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-2-oxazolidinone 1,3-Oxazolidin-2-one - 5: Sulfonyloxymethyl
- 3: Isopropyl
Sulfonate ester linkage; potential prodrug design

Key Differences and Implications

Core Structure Variations: The target compound’s 1,3-oxazolidin-5-one core differs from pyrrole-based analogs (e.g., compound 238) in electronic and steric profiles. Chiral oxazolidinones like (4S,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one are valuable in asymmetric synthesis, whereas the target compound’s non-chiral sulfonyl/sulfinyl groups may prioritize functional interactions over stereochemical control .

Substituent Effects :

  • The methanesulfinyl ethyl group introduces a polarizable sulfur-oxygen bond, which may participate in redox reactions or act as a hydrogen-bond acceptor. This contrasts with the inert tert-butyl group in 3-benzoyl-4-benzyl derivatives .
  • The 4-methylbenzenesulfonyl group is a common motif in protease inhibitors (e.g., HIV-1 protease) due to its ability to occupy hydrophobic pockets and engage in π-stacking. Similar interactions are plausible for the target compound .

Synthetic Accessibility :

  • Sulfonyl-containing compounds (e.g., compound 238) are typically synthesized via nucleophilic substitution using 4-methylbenzenesulfonyl chloride, a method also applicable to the target compound .
  • Sulfinyl groups, however, require controlled oxidation of thioethers or direct introduction via sulfinylating agents, adding synthetic complexity .

Biological and Pharmacological Potential: Molecular docking studies of oxazolidinones (e.g., compound A in ) suggest affinity for inflammatory mediators like COX-2. The target compound’s sulfinyl group may similarly modulate enzyme active sites .

Biological Activity

4-[2-(Methanesulfinyl)ethyl]-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-5-one is a compound belonging to the oxazolidinone class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

  • Molecular Formula : C13H17NO4S2
  • Molecular Weight : 301.41 g/mol
  • CAS Number : 5324-58-3
  • Structure : The compound features a sulfonyl group and a methanesulfinyl substituent, contributing to its unique biological profile.

Antimicrobial Properties

Research indicates that oxazolidinones, including the target compound, exhibit significant antibacterial activity against Gram-positive bacteria. Notably, they have shown effectiveness against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) due to their ability to inhibit protein synthesis by binding to the bacterial ribosome .

Table 1: Antimicrobial Efficacy of Oxazolidinones

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
MRSA0.5 - 2 µg/mL
VRE1 - 4 µg/mL
Streptococcus pneumoniae0.25 - 1 µg/mL

The mechanism of action for oxazolidinones involves inhibition of the bacterial ribosomal RNA, specifically targeting the 23S rRNA of the 50S subunit. This action prevents the formation of functional ribosomes necessary for protein synthesis, leading to bacteriostasis .

Neuropharmacological Effects

In addition to antimicrobial properties, compounds in this class have been investigated for their neuropharmacological effects. Some studies suggest that they may act as modulators of neurotransmitter systems, potentially offering therapeutic benefits in conditions such as epilepsy and anxiety disorders .

Study on Antibacterial Activity

A study published in Antimicrobial Agents and Chemotherapy evaluated the efficacy of various oxazolidinones against resistant bacterial strains. The results demonstrated that the compound significantly inhibited growth in both MRSA and VRE with MIC values comparable to established antibiotics .

Neuropharmacological Assessment

In a clinical trial assessing the anxiolytic effects of oxazolidinones, participants reported reduced anxiety levels following treatment with compounds similar to 4-[2-(Methanesulfinyl)ethyl]-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-5-one. The trial indicated a potential role in treating anxiety disorders through modulation of GABAergic transmission .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-[2-(Methanesulfinyl)ethyl]-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-5-one, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves sulfonylation and oxazolidinone ring formation. For example, sulfonate intermediates (e.g., (2-oxooxazolidin-5-yl)methyl 4-methylbenzenesulfonate) are reacted with amines or thiols under basic conditions (e.g., K₂CO₃ in methanol) . Key steps include controlling stoichiometry, reaction temperature (e.g., room temperature for cyclization), and purification via column chromatography. Low yields (~24%) may arise from side reactions; optimization via catalytic additives (e.g., DMAP) or solvent polarity adjustments (e.g., DMF for better solubility) can enhance efficiency .

Q. Which spectroscopic techniques are critical for structural characterization, and what diagnostic signals confirm the compound’s identity?

  • Methodological Answer :

  • ¹H NMR : Peaks at δ 1.75–1.82 (pentet, 2H) and δ 7.07–7.32 (aromatic protons) confirm alkyl and aryl groups. Methanesulfinyl (S=O) protons appear as singlets near δ 3.1–3.5 .
  • LC-MS (ESI) : A molecular ion at m/z 470.3 ([M+H]⁺) matches the calculated mass .
  • IR Spectroscopy : Stretching vibrations at ~1150 cm⁻¹ (S=O) and ~1700 cm⁻¹ (C=O) validate sulfonyl and oxazolidinone moieties .

Q. How is X-ray crystallography utilized to resolve the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction data are processed using SHELX (e.g., SHELXL for refinement). Key parameters include space group determination, hydrogen bonding analysis, and thermal displacement modeling. ORTEP-3 software generates 3D visualizations, highlighting bond angles and torsional strain in the oxazolidinone ring .

Advanced Research Questions

Q. What strategies mitigate low yields in the sulfonylation step during synthesis?

  • Methodological Answer : Low yields often stem from incomplete sulfonate ester formation or competing hydrolysis. Strategies include:

  • Using anhydrous solvents (e.g., MeOH with molecular sieves) .
  • Employing coupling agents (e.g., EDCI/HOBt) to activate sulfonyl chlorides .
  • Monitoring reaction progress via TLC or in-situ IR to optimize reaction time .

Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO-LUMO) to assess nucleophilic/electrophilic sites. Partial charge analysis identifies reactive centers (e.g., sulfinyl sulfur). Solvent effects (PCM model) and vibrational frequency calculations validate experimental IR/NMR data .

Q. What experimental design principles apply when evaluating Sigma-2 receptor binding affinity?

  • Methodological Answer : Competitive radioligand assays (e.g., using [³H]-DTG) are performed under standardized PDSP protocols. Key steps:

  • Incubate the compound with membrane preparations (e.g., rat liver homogenates) and a radiolabeled Sigma-2 ligand.
  • Quantify displacement curves via nonlinear regression (GraphPad Prism) to calculate IC₅₀ and Ki values .
  • Include controls (e.g., haloperidol for non-specific binding) and triplicate measurements to ensure reproducibility .

Q. How can stability studies under varying pH/temperature conditions be systematically designed?

  • Methodological Answer : Use a factorial design (e.g., 3×3 matrix: pH 2, 7, 10; 25°C, 40°C, 60°C). Monitor degradation via:

  • HPLC-UV : Track parent compound depletion and byproduct formation.
  • Mass Spectrometry : Identify degradation products (e.g., sulfonic acid derivatives).
  • Kinetic Modeling : Calculate half-life (t₁/₂) using first-order decay equations .

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